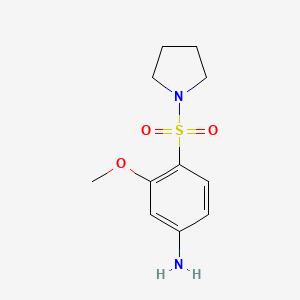

3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline

描述

Historical Context of Sulfonylaniline Compounds

The historical development of sulfonylaniline compounds traces its origins to the early twentieth century breakthroughs in synthetic organic chemistry and antimicrobial drug development. Sulfonamides were first synthesized by Gelmo and colleagues in 1908 during research into azo dyes, marking the beginning of what would become one of the most significant therapeutic revolutions in medical history. The foundational work continued with Hoerlien and colleagues, who discovered dyes containing the sulfanyl group that demonstrated affinity for proteins of silk and wool, establishing early structure-activity relationships that would prove crucial for later pharmaceutical developments. Eisenberg's discovery in 1913 that chrysoidine, one of the studied azo dyes, exhibited pronounced bactericidal action in vitro provided the first concrete evidence of the therapeutic potential inherent in sulfonyl-containing aromatic compounds.

The transformation from laboratory curiosity to life-saving medicine occurred in the 1930s through the pioneering work of Gerhard Domagk at the Bayer subsidiary of I.G. Farbenindustrie. Domagk's systematic screening of various dyes for antibacterial effects in animals led to the testing of sulfamidochrysoidine in mice in 1931, demonstrating effectiveness against streptococcal infections. The subsequent development of Prontosil in December 1932 represented a watershed moment in both chemical synthesis and medical treatment, as this sulfonamide-containing dye proved even more specific in its antibacterial activity. The discovery that Prontosil was rapidly reduced in cellular environments to sulfanilamide, the actual active antibiotic, revealed the importance of metabolic considerations in drug design and established the fundamental principles underlying modern sulfonamide therapy.

The synthetic dye industry that emerged from aniline chemistry provided the technological foundation for sulfonamide development. William Henry Perkin's accidental discovery of mauve dye in 1856, while attempting to synthesize quinine from aniline, demonstrated the rich chemistry possible with aniline derivatives. Antoine Béchamp's method for converting benzene from coal tar into aniline made large-scale production feasible, enabling the expansion of both dye manufacturing and pharmaceutical research. The German chemical industry, particularly companies like BASF (Badische Analin und Sodafabrik), capitalized on aniline chemistry to create massive industrial operations that would later support the development of sulfonamide pharmaceuticals.

Paul Ehrlich's contributions to the field established the conceptual framework for rational drug design based on selective toxicity principles. His work with aniline derivatives in staining microscope slides led to the revolutionary idea that toxic substances could be incorporated into dyes to selectively kill bacteria that absorb them. This concept directly influenced the development of Salvarsan in 1909, the first effective treatment for syphilis, and provided the theoretical foundation for subsequent sulfonamide research. The success of these early efforts validated the approach of systematic chemical modification of aniline-based structures to achieve desired biological activities.

Discovery and Initial Characterization of 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline

The compound this compound represents a sophisticated advancement in sulfonylaniline chemistry, combining multiple functional group modifications to create a unique molecular architecture. According to database records, this compound was first catalogued in the PubChem database on July 21, 2009, indicating its relatively recent emergence in chemical literature. The compound carries the Chemical Abstracts Service registry number 1094923-09-7, providing a unique identifier that facilitates its tracking across chemical databases and research publications. The molecular descriptor number MFCD11621357 further confirms its formal recognition within chemical informatics systems.

The structural characterization of this compound reveals a carefully designed molecular framework that incorporates three distinct functional domains. The aniline core provides the foundational aromatic amine structure common to this class of compounds, while the methoxy group at the 3-position introduces electron-donating character that modulates the electronic properties of the aromatic ring. The pyrrolidine-1-sulfonyl substituent at the 4-position represents the most distinctive structural feature, combining a five-membered cyclic amine with a sulfonyl linkage to create a bulky, electronically complex substituent that significantly influences the compound's chemical behavior.

Chemical database entries provide comprehensive identification information including multiple synonyms that reflect different naming conventions within the chemical community. The compound is alternatively designated as 3-methoxy-4-pyrrolidin-1-ylsulfonylaniline, highlighting the pyrrolidine ring's attachment through its nitrogen atom to the sulfonyl group. Additional database identifiers include UTB92309 and AKOS005862282, representing internal cataloguing systems used by chemical suppliers and research institutions. These multiple designation systems ensure accurate identification and procurement of the compound for research purposes.

The precise molecular weight of 256.32 grams per mole reflects the cumulative mass contributions of the constituent atoms within the C11H16N2O3S molecular formula. This molecular weight falls within the optimal range for many pharmaceutical applications, balancing sufficient structural complexity to achieve selectivity with manageable size for favorable pharmacokinetic properties. The presence of two nitrogen atoms, three oxygen atoms, and one sulfur atom creates multiple potential sites for hydrogen bonding and other intermolecular interactions that influence the compound's solubility and binding characteristics.

Recent analytical techniques have enabled detailed structural confirmation through various spectroscopic methods, though specific characterization data for this compound remains limited in the publicly available literature. The compound's three-dimensional conformational properties, as represented in molecular modeling databases, indicate the spatial arrangement of functional groups that determines its potential for molecular recognition and biological activity. The pyrrolidine ring adopts its characteristic puckered conformation, while the sulfonyl group provides a tetrahedral geometry that positions the attached aniline and pyrrolidine moieties in specific spatial relationships.

Significance in Chemical Research

The research significance of this compound extends far beyond its individual molecular properties to encompass its role as a representative example of advanced sulfonylaniline design principles. Within the broader context of pharmaceutical sciences, sulfonylaniline motifs have demonstrated exceptional importance, with more than sixty percent of bioactive molecules discovered in the past four decades incorporating amine functional groups. The specific structural features present in this compound exemplify the sophisticated approaches modern synthetic chemists employ to optimize molecular properties for specific research applications.

Contemporary research methodologies for sulfonylaniline synthesis have evolved to emphasize mild reaction conditions and high efficiency, characteristics that make compounds like this compound particularly valuable for complex synthetic sequences. Visible-light-mediated sulfonylation techniques, which have gained prominence in recent years, demonstrate exceptional capability for generating diverse sulfonylaniline derivatives under environmentally benign conditions. These methodologies utilize sulfonyl fluorides as stable and modifiable sulfonylation reagents, enabling the preparation of structurally complex products with moderate to good efficiency while avoiding the harsh conditions traditionally required for such transformations.

The compound's structural architecture provides multiple opportunities for late-stage functionalization, a critical consideration in modern drug discovery programs where rapid structural modification enables efficient exploration of structure-activity relationships. The presence of both the methoxy group and the pyrrolidine ring creates distinct sites for further chemical modification, allowing researchers to systematically investigate the influence of structural changes on biological activity. This modifiability advantage has become increasingly important as pharmaceutical research has shifted toward more sophisticated approaches to lead compound optimization.

Research applications extend into the development of novel synthetic methodologies, where this compound serves as both a synthetic target and a starting material for more complex molecular architectures. The pyrrolidine sulfonyl functionality represents a particularly interesting structural motif that combines the conformational rigidity of the cyclic amine with the electronic properties of the sulfonyl group. This combination creates unique opportunities for molecular recognition and binding interactions that are not readily accessible through simpler structural modifications.

The compound's research significance is further enhanced by its potential role in mechanistic studies of sulfonylaniline chemistry. The specific substitution pattern allows for detailed investigation of electronic effects, steric interactions, and conformational preferences that govern the reactivity and selectivity of sulfonylaniline derivatives. Such mechanistic insights prove invaluable for rational design of improved synthetic methods and for understanding the fundamental principles that govern sulfonamide chemistry more broadly.

Position Within the Field of Sulfonamide Chemistry

The position of this compound within sulfonamide chemistry reflects the evolution of this field from simple antimicrobial agents to sophisticated molecular tools for diverse applications. Classical sulfonamide chemistry, established through the development of sulfanilamide and its derivatives, focused primarily on the para-aminobenzenesulfonamide structure that mimics para-aminobenzoic acid to achieve competitive inhibition of bacterial folate synthesis. The structural complexity present in this compound represents a significant departure from these classical designs, incorporating multiple functional group modifications that expand the possible applications beyond antimicrobial activity.

Contemporary sulfonamide chemistry encompasses a remarkable diversity of structural motifs, with over fifteen thousand sulfonamide derivatives having been synthesized since the initial discoveries of the 1930s. Within this vast chemical space, this compound occupies a specialized niche characterized by its combination of aromatic amine functionality with cyclic sulfonamide architecture. This structural class has gained increasing attention as researchers recognize the potential for such compounds to serve as privileged scaffolds in medicinal chemistry, providing frameworks that can be readily modified to achieve diverse biological activities.

The compound's relationship to other important sulfonylaniline derivatives illustrates the systematic approach that characterizes modern sulfonamide research. Related compounds such as 4-(Pyrrolidine-1-sulfonyl)aniline share the pyrrolidine sulfonyl motif but lack the methoxy substitution, enabling direct comparison of the electronic and steric effects introduced by the additional methoxy group. Such systematic structural variations provide researchers with powerful tools for understanding structure-activity relationships and for optimizing molecular properties for specific applications.

Recent developments in sulfonamide chemistry have emphasized the importance of novel synthetic approaches that enable access to previously inaccessible structural motifs. The cycloisomerization reactions used to prepare complex sulfonyl indoles demonstrate the sophisticated transformations now possible within sulfonamide chemistry. Similarly, the development of photochemical sulfonylation methods has opened new pathways for incorporating sulfonyl groups into aromatic systems under mild conditions. These methodological advances position compounds like this compound at the forefront of synthetic accessibility.

The field's current emphasis on atom economy and environmental sustainability has created new criteria for evaluating sulfonylation reagents and methods. Traditional approaches often required harsh conditions and generated significant waste, limiting their practical utility for complex molecule synthesis. The emergence of sulfonyl fluorides as stable and modifiable sulfonylation reagents represents a significant advancement that directly benefits the synthesis of compounds like this compound. These reagents enable efficient sulfonylation under mild conditions while avoiding the poor atom economy associated with other sulfonylation methods.

The integration of this compound into broader chemical research programs reflects the compound's potential as a building block for more complex molecular architectures. Patent literature describing derivatives of sulfonyl aniline compounds demonstrates the commercial interest in this structural class and suggests potential applications in pharmaceutical development. The compound's position within this active research area ensures continued investigation of its properties and applications as the field of sulfonamide chemistry continues to evolve.

属性

IUPAC Name |

3-methoxy-4-pyrrolidin-1-ylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-16-10-8-9(12)4-5-11(10)17(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZOUTGLXOIFNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)S(=O)(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline generally involves:

- Functionalization of the aniline aromatic ring, particularly at the 3- and 4-positions, to introduce methoxy and sulfonamide groups.

- Formation of the sulfonamide linkage by reacting an appropriate sulfonyl chloride derivative with pyrrolidine.

- Coupling of the sulfonyl-pyrrolidine moiety to the aniline core.

This approach ensures selective substitution and preservation of the aniline amine functionality.

Stepwise Preparation Method

A representative synthetic route can be outlined as follows:

| Step | Reaction Type | Reagents/Conditions | Description |

|---|---|---|---|

| 1 | Methoxylation | Electrophilic aromatic substitution or starting from 3-methoxyaniline | Introduce methoxy group at position 3 of aniline ring |

| 2 | Sulfonyl chloride formation | Chlorosulfonic acid or sulfonyl chloride reagents | Convert 4-position on aromatic ring to sulfonyl chloride intermediate |

| 3 | Sulfonamide formation | Pyrrolidine, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Nucleophilic substitution of sulfonyl chloride with pyrrolidine to form sulfonamide |

| 4 | Purification | Chromatography or recrystallization | Isolate pure this compound |

This sequence is consistent with sulfonamide synthesis protocols commonly used in medicinal chemistry.

Detailed Reaction Conditions and Yields

While specific experimental details for this exact compound are limited, analogous sulfonamide syntheses provide the following insights:

- Sulfonyl chloride intermediate preparation: Typically performed by treating the corresponding aniline derivative with chlorosulfonic acid at low temperature (0–5 °C) to avoid overreaction.

- Sulfonamide coupling: The sulfonyl chloride is reacted with pyrrolidine in an inert solvent like dichloromethane, often in the presence of a base such as triethylamine to scavenge HCl formed during the reaction.

- Reaction monitoring: Thin-layer chromatography (TLC) is used to confirm completion.

- Purification: Silica gel column chromatography or recrystallization yields the target compound with high purity.

Reported yields for similar sulfonamide formations range from 70% to over 90%, depending on reaction scale and conditions.

Summary Table of Key Synthetic Parameters

| Parameter | Description | Typical Conditions/Values |

|---|---|---|

| Starting Material | 3-Methoxyaniline or substituted aniline | Commercially available or synthesized |

| Sulfonylation Agent | Chlorosulfonic acid or sulfonyl chloride | Low temperature (0–5 °C) |

| Amine Nucleophile | Pyrrolidine | Equimolar or slight excess |

| Solvent | Dichloromethane, THF, or similar inert solvents | Anhydrous conditions preferred |

| Base | Triethylamine or similar | To neutralize HCl byproduct |

| Reaction Temperature | 0–25 °C | Controlled to avoid side reactions |

| Reaction Time | 1–4 hours | Monitored by TLC |

| Purification | Column chromatography or recrystallization | Silica gel, suitable eluents |

| Yield | 70–95% | Dependent on scale and conditions |

Research Findings and Optimization Notes

- The sulfonamide bond formation is typically high yielding and straightforward but requires careful control of moisture and temperature to avoid hydrolysis or side reactions.

- Methoxy substitution on the aromatic ring influences electron density, affecting sulfonylation regioselectivity and reaction rates.

- Pyrrolidine as the sulfonamide amine provides steric and electronic properties that can be optimized by adjusting reaction stoichiometry and solvent polarity.

- Purification steps are critical to remove unreacted starting materials and side products for applications in medicinal chemistry.

化学反应分析

3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

作用机制

The mechanism of action of 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses. The exact pathways involved depend on the specific application and target .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the aniline ring significantly influence physical and chemical properties. Below is a comparison with key analogs:

*Calculated based on formula; †Approximate based on structural analogs.

Key Observations:

- Lipophilicity : The trifluoromethyl analog (LogP ~2.5 estimated) is more lipophilic than the sulfonamide derivative (LogP ~1.8 estimated) due to the electron-withdrawing -CF₃ group, which reduces hydrogen bonding.

- Solubility: The pyrrolidine sulfonyl group enhances solubility in polar solvents (e.g., DMSO, methanol) compared to the morpholinyl-methanone analog, which has a bulky, planar substituent .

Stability and Handling

- The pyrrolidine sulfonyl group may confer hydrolytic stability under acidic conditions compared to ester or amide-containing analogs.

- Trifluoromethyl analogs are generally thermally stable but prone to photodegradation, whereas sulfonamides exhibit higher UV stability .

生物活性

3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline, also known by its CAS number 951911-18-5, is an organosulfur compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

The compound features a methoxy group and a pyrrolidine sulfonamide moiety, which are critical for its biological interactions. The presence of the pyrrolidine ring enhances its solubility and bioavailability, making it a promising candidate for drug development.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity . For instance, SAR studies have shown that modifications in the arylsulfonamide structure can lead to varying degrees of antiproliferative effects against different cancer cell lines. The compound has been noted to have IC50 values in the low nanomolar range against colon cancer cell lines, indicating potent activity (see Table 1) .

The mechanism of action for this compound involves the inhibition of specific molecular targets associated with cancer cell proliferation. It is believed to interact with various enzymes and receptors involved in cell signaling pathways that regulate growth and apoptosis. This interaction leads to the suppression of tumor growth and induction of apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds reveals that electron-withdrawing groups at specific positions significantly enhance biological activity. For instance, substituents such as methoxy or halogens at the para position have been associated with improved potency against cancer cells. Conversely, bulky groups can hinder activity due to steric effects .

Case Study 1: Colon Cancer

In a study evaluating the efficacy of various arylsulfonamide derivatives, this compound was found to possess superior antiproliferative effects against colon cancer cells compared to its analogs. The study highlighted the compound's ability to selectively target cancer cells with specific genetic profiles, underscoring its potential as a targeted therapy .

Case Study 2: In Vivo Studies

In vivo studies conducted on murine models demonstrated that compounds structurally similar to this compound exhibited significant reductions in tumor size and improved survival rates. These findings support the compound's therapeutic potential in clinical settings .

常见问题

Basic: What synthetic routes are recommended for 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution or palladium-catalyzed coupling. For example:

- Step 1: Start with 3-methoxy-4-nitroaniline. Introduce the pyrrolidine-sulfonyl group via sulfonylation using pyrrolidine and a sulfonating agent (e.g., SOCl₂) under anhydrous conditions .

- Step 2: Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl .

Optimization Tips: - Use polar aprotic solvents (DMF, DMSO) to enhance reaction rates.

- Monitor reaction progress via TLC or HPLC to avoid over-sulfonylation.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate high-purity product .

Basic: Which spectroscopic and crystallographic methods are suitable for characterizing this compound?

Methodological Answer:

- Spectroscopy:

- Crystallography:

Advanced: How does the sulfonyl-pyrrolidine moiety influence binding to carbonic anhydrase isoforms?

Methodological Answer:

- Computational Docking:

- Binding affinity (ΔG) ranges from -8.2 to -9.5 kcal/mol, comparable to known inhibitors .

- Table 1: Docking Scores vs. Reference Inhibitors

| Compound | CA II (ΔG, kcal/mol) | CA IX (ΔG, kcal/mol) |

|---|---|---|

| Target Compound | -8.9 | -9.1 |

| Acetazolamide (Ref) | -7.8 | -8.3 |

- Validation: Cross-validate with DFT studies to assess electronic properties (HOMO-LUMO gaps) and molecular electrostatic potential (MEP) surfaces .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities?

Methodological Answer:

- SAR Design:

- Data Analysis:

Advanced: What strategies enhance pharmacological properties while maintaining stability?

Methodological Answer:

- Structural Modifications:

- Stability Testing:

Basic: What are key stability considerations for this compound?

Methodological Answer:

- Storage: Store at -20°C under inert gas (N₂/Ar) to prevent oxidation of the aniline group .

- Solution Stability: Prepare fresh solutions in DMSO (≤10 mM) to avoid precipitation. Avoid aqueous buffers with pH >8 to prevent sulfonyl hydrolysis .

Advanced: How to design pharmacokinetic and toxicity studies?

Methodological Answer:

- In Vitro PK:

- In Vivo Toxicity:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。